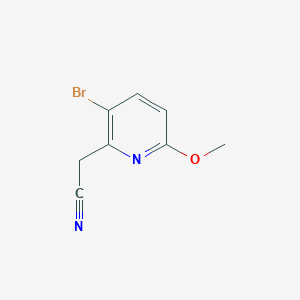
3-Bromo-6-methoxypyridine-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-Bromo-6-methoxypyridine-2-acetonitrile, such as 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, involves starting from 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. These processes can lead to products that undergo intramolecular Thorpe-Ziegler cyclization to form related thieno[2,3-b]pyridines, demonstrating the compound's utility in complex synthesis routes (Miszke et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiological Activity
3-Bromo-6-methoxypyridine-2-acetonitrile is utilized in the synthesis of various organic compounds. For instance, derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, which can be synthesized starting from 2-bromo-4-methoxypyridine-3-carbonitrile, demonstrate bacteriostatic and tuberculostatic activity. This indicates potential applications in microbiology and pharmaceutical research (Miszke et al., 2008).
Chemical Reactions and Synthesis Methods
The chemical reactivity of this compound is explored in various synthesis methods. For example, it has been used as a precursor in the generation of 2,3-pyridyne, a compound important in organic synthesis (Walters et al., 1992). Moreover, its reactions with nucleophiles have been studied, leading to the formation of cyclopropane derivatives (Fariña et al., 1986).
Antimicrobial Properties
Research has also shown that compounds synthesized using this compound exhibit antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using related compounds, have been tested for their antimicrobial activity, showing promising results (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
The compound is also involved in catalytic processes. One study demonstrated its use in palladium-catalyzed cyclization reactions, which are significant in the field of organic synthesis (Cho & Kim, 2008).
Spectroscopic and Molecular Studies
Spectroscopic and molecular modeling studies involving derivatives of this compound have provided insights into charge transfer interactions and molecular structures. This research is crucial for understanding the electronic properties of these compounds (Alghanmi & Habeeb, 2015).
Eigenschaften
IUPAC Name |
2-(3-bromo-6-methoxypyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-2-6(9)7(11-8)4-5-10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNHYDGJHATOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)






